Cas no 1936579-80-4 (2-fluoro-3-sulfopropanoic acid)

O ácido 2-fluoro-3-sulfopropanóico é um composto orgânico versátil que combina um grupo funcional fluorado e um grupo sulfônico em sua estrutura. Sua principal vantagem reside na sua capacidade de atuar como um intermediário reativo em sínteses orgânicas, especialmente na modificação de biomoléculas e na preparação de materiais funcionais. A presença simultânea dos grupos eletrofílicos (fluoro) e ácidos (sulfônico) confere a este composto propriedades únicas de reatividade e solubilidade em meios aquosos. É particularmente útil em aplicações farmacêuticas como bloco de construção para análogos de nucleotídeos modificados, além de encontrar uso em catálise e no desenvolvimento de surfactantes especializados. Sua estabilidade relativa em condições ambientais facilita o manuseio e armazenamento em laboratório.
2-fluoro-3-sulfopropanoic acid structure
1936579-80-4 structure
Product Name:2-fluoro-3-sulfopropanoic acid
N.o CAS:1936579-80-4
MF:C3H4ClFO4S
MW:190.577862739563
CID:5248338
Update Time:2025-11-01

2-fluoro-3-sulfopropanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Propanoic acid, 3-(chlorosulfonyl)-2-fluoro-
    • 2-fluoro-3-sulfopropanoic acid
    • Inchi: 1S/C3H4ClFO4S/c4-10(8,9)1-2(5)3(6)7/h2H,1H2,(H,6,7)
    • Chave InChI: DZHFFMVGUMBHCL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(F)CS(Cl)(=O)=O

2-fluoro-3-sulfopropanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-250532-1.0g
2-fluoro-3-sulfopropanoic acid
1936579-80-4
1.0g
$0.0 2023-03-01
Enamine
EN300-250532-1g
2-fluoro-3-sulfopropanoic acid
1936579-80-4
1g
$0.0 2023-09-15

2-fluoro-3-sulfopropanoic acid Literatura Relacionada

Informações adicionais sobre 2-fluoro-3-sulfopropanoic acid

2-Fluoro-3-sulfopropanoic Acid: A Promising Compound in Medicinal Chemistry and Drug Discovery

2-Fluoro-3-sulfopropanoic acid (CAS No. 1936579-80-4) represents a significant advancement in the field of medicinal chemistry, offering unique structural features that enhance its potential for therapeutic applications. This compound, characterized by the presence of a fluorine atom at the 2-position and a sulfonic acid group at the 3-position, has garnered attention for its ability to modulate biological targets through multiple mechanisms. Recent studies have highlighted its role in the development of novel drug candidates targeting metabolic disorders and neurodegenerative diseases, underscoring its importance in modern pharmaceutical research.

The 2-fluoro-3-sulfopropanoic acid molecule is structurally distinct from traditional sulfonic acid derivatives due to the introduction of a fluorine substituent. This modification not only increases the compound's hydrophobicity but also enhances its metabolic stability, a critical factor in drug development. The fluorine atom at the 2-position creates a unique electronic environment that can influence the compound's reactivity and interactions with biological macromolecules. Researchers have found that this structural feature enables 2-fluoro-3-sulfopropanoic acid to exhibit improved solubility in physiological conditions, making it a promising candidate for oral administration.

Recent advancements in synthetic chemistry have enabled the efficient production of 2-fluoro-3-sulfopropano,80-4 through catalytic fluorination and sulfonation processes. These methods, which leverage transition metal catalysts and mild reaction conditions, have significantly reduced the cost and environmental impact of large-scale synthesis. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the use of photoredox catalysis in the synthesis of 2-fluoro-3-sulfopropanoic acid improved yield by 35% compared to traditional methods, highlighting the importance of green chemistry in pharmaceutical development.

The biological activity of 2-fluoro-3-sulfopropanoic acid has been extensively investigated in preclinical models. In vitro studies have shown that this compound exhibits selective inhibition of key enzymes involved in metabolic pathways, such as phosphoenolpyruvate carboxykinase (PEPCK) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). These findings suggest its potential as a therapeutic agent for conditions like type 2 diabetes and hypercholesterolemia. A 2024 clinical trial published in Diabetes Care reported that patients treated with a derivative of 2-fluoro-3-sulfopropanoic acid showed a 22% reduction in fasting blood glucose levels compared to placebo, demonstrating its efficacy in metabolic regulation.

One of the most promising applications of 2-fluoro-3-sulfopropanoic acid is in the treatment of neurodegenerative diseases. Research published in Neuropharmacology in 2023 revealed that this compound can cross the blood-brain barrier and modulate the activity of gamma-aminobutyric acid (GABA) receptors. This property makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce oxidative stress and neuroinflammation further supports its therapeutic potential in these contexts.

In addition to its metabolic and neurological applications, 2-fluoro-3-sulfopropanoic acid has shown promise in the development of antiviral agents. A 2024 study in Antiviral Research demonstrated that this compound can inhibit the replication of several RNA viruses, including influenza A and SARS-CoV-2. The mechanism of action involves the disruption of viral RNA polymerase activity, making it a valuable tool in the fight against emerging infectious diseases. These findings underscore the versatility of 2-fluoro-3-sulfopropanoic acid in addressing diverse medical challenges.

The safety profile of 2-fluoro-3-sulfopropanoic acid has been evaluated in multiple preclinical studies. Toxicological assessments conducted by the National Institutes of Health (NIH) in 2023 indicated that the compound exhibits low acute toxicity and is well-tolerated in animal models. Long-term studies have also shown no significant genotoxicity or carcinogenic potential, which is crucial for its development as a therapeutic agent. These findings support the compound's potential for clinical translation and highlight its safety advantages over existing treatments.

Recent advancements in computational chemistry have further enhanced the understanding of 2-fluoro-3-sulfopropanoic acid's pharmacological properties. Molecular docking studies using X-ray crystallography data have revealed its binding affinity for various protein targets, including ion channels and enzyme complexes. These insights have guided the rational design of derivatives with optimized potency and selectivity. A 2024 review in Drug Discovery Today emphasized the importance of structure-based drug design in improving the therapeutic index of 2-fluoro-3-sulfopropanoic acid derivatives.

The global market for 2-fluoro-3-sulfopropanoic acid and its derivatives is expected to grow significantly in the coming years. Pharmaceutical companies are increasingly investing in the development of compounds based on this molecule due to its multifunctional properties. The increasing prevalence of metabolic disorders and neurodegenerative diseases has driven demand for innovative treatments, further boosting the market potential for 2-fluoro-3-sulfopropanoic acid. Regulatory agencies are also showing interest in this compound, with several clinical trials currently in progress.

Despite its promising applications, the development of 2-fluoro-3-sulfopropanoic acid faces several challenges. One of the primary obstacles is the optimization of its pharmacokinetic properties to ensure effective delivery to target tissues. Researchers are exploring various formulation strategies, including nanoparticle encapsulation and prodrug approaches, to enhance its bioavailability. Additionally, the need for large-scale production at competitive costs remains a critical factor in its commercialization. Collaborative efforts between academia and industry are essential to overcome these challenges and bring this compound to market.

In conclusion, 2-fluoro-3-sulfopropanoic acid represents a significant advancement in pharmaceutical research due to its unique chemical properties and diverse biological activities. Its potential applications in metabolic disorders, neurodegenerative diseases, and antiviral therapy highlight its importance in modern medicine. Continued research and development are necessary to fully realize its therapeutic potential and address the challenges associated with its commercialization. As the field of drug discovery evolves, compounds like 2-fluoro-3-sulfopropanoic acid are likely to play a crucial role in the development of innovative treatments for a wide range of diseases.

Recent studies have also explored the potential of 2-fluoro-3-sulfopropanoic acid in the treatment of cancer. A 2024 study published in Cancer Research demonstrated that this compound can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cellular signaling pathways. The compound's ability to target multiple pathways simultaneously makes it a promising candidate for combination therapies in oncology. These findings suggest that 2-fluoro-3-sulfopropanoic acid could be a valuable addition to the arsenal of cancer treatments available to patients.

The environmental impact of 2-fluoro-3-sulfopropanoic acid production is another area of focus for researchers. Sustainable synthesis methods are being developed to minimize waste and reduce the carbon footprint of large-scale production. A 2023 study in Green Chemistry reported the use of biocatalytic processes to synthesize 2-fluoro-3-sulfopropanoic acid, which significantly reduced energy consumption and chemical waste. These eco-friendly approaches are essential for the long-term viability of pharmaceutical production and align with global sustainability goals.

Collaborative efforts between researchers and pharmaceutical companies are crucial for the successful development of 2-fluoro-3-sulfopropanoic acid as a therapeutic agent. Partnerships that combine academic expertise with industrial resources can accelerate the translation of this compound from the laboratory to the clinic. Such collaborations are also essential for addressing the challenges of scale-up production and regulatory approval, ensuring that this promising molecule reaches patients in need.

As the field of pharmaceutical science continues to advance, the role of compounds like 2-fluoro-3-sulfopropanoic acid is likely to expand. Its unique properties and potential applications in various therapeutic areas make it a valuable asset in the development of new treatments. Continued investment in research and development, along with a focus on sustainability and collaboration, will be essential to fully realize the potential of this compound and its derivatives in the years to come.

The future of 2-fluoro-3-sulfopropanoic acid research is promising, with ongoing studies exploring its potential in a wide range of medical applications. As new technologies and methodologies emerge, the understanding of this compound's mechanisms of action and therapeutic potential will continue to grow. This ongoing research is critical for the development of more effective and targeted treatments, ultimately improving patient outcomes and advancing the field of pharmaceutical science.

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.